molecular formula C30H48O3 B591327 Bacosine CAS No. 198014-94-7

Bacosine

Cat. No.: B591327
CAS No.: 198014-94-7
M. Wt: 456.711
InChI Key: CLOUCVRNYSHRCF-CHVGUTEKSA-N
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Description

Bacosine is a lupane-type triterpene isolated from Bacopa monnieri, a medicinal herb traditionally used in Ayurvedic medicine for cognitive enhancement and treating ailments . It exhibits multifunctional pharmacological properties, including:

  • Antihyperglycemic Activity: Reduces blood glucose in diabetic rats by enhancing peripheral glucose utilization and liver glycogen synthesis, mimicking insulin-like effects .
  • Antioxidant Effects: Increases glutathione (GSH) levels and enhances superoxide dismutase (SOD) and catalase activity in diabetic models, mitigating oxidative stress .
  • Neuroprotection: Improves neuronal dysfunction in streptozotocin-induced diabetic neuropathy by reducing oxidative damage and inflammation .
  • Analgesic Properties: Demonstrates opioidergic analgesic activity in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bacosine can be extracted from Bacopa monnieri using various methods. One common method involves the use of alcoholic or hydroalcoholic solvents to extract the compound from the dried plant material. The extract is then concentrated, and the solid mass is washed with a nonpolar organic solvent to remove fatty materials. The solid obtained is further extracted with an organic polar solvent, and the solvent extract is washed with water to remove water-soluble contaminants. The final product is dried under vacuum .

Industrial Production Methods

Industrial production of this compound can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve providing essential media, nutrients, and optimum growth conditions to improve the production of this compound. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of the plant .

Chemical Reactions Analysis

Types of Reactions

Bacosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Bacosine has a wide range of scientific research applications due to its diverse pharmacological properties. Some of the key applications include:

Mechanism of Action

Bacosine exerts its effects through various molecular targets and pathways. Some of the key mechanisms include:

Comparison with Similar Compounds

Comparison with Similar Triterpenes

Ursolic Acid

Source : Widely found in apples, rosemary, and holy basil.
Mechanism :

  • Scavenges hydroxyl radicals and superoxide anions via hydrogen-donating capacity .
  • Activates TGR5 receptors, which regulate glucose homeostasis and inflammation .
    Key Findings :
  • Reduces hyperglycemia and arterial damage via the RAGE-Nox-NFκB pathway .
  • Exhibits anticancer and anti-inflammatory effects beyond antidiabetic activity .
    Contrast with Bacosine : While both enhance antioxidant defenses, ursolic acid’s broader receptor-mediated mechanisms differ from this compound’s insulin-mimetic glycogen synthesis .

Corosolic Acid

Source : Derived from Lagerstroemia speciosa (banaba plant).
Mechanism :

  • Lowers thiobarbituric acid reactive substances (TBARS) and 8-hydroxydeoxyguanosine (8-OHdG), biomarkers of oxidative stress .
  • Enhances glucose transporter (GLUT4) translocation .
    Key Findings :
  • Clinically validated for reducing postprandial blood glucose in humans . Contrast with this compound: Corosolic acid directly targets oxidative DNA damage markers, whereas this compound upregulates endogenous antioxidants like GSH .

Arjunolic Acid

Source : Isolated from Terminalia arjuna bark.
Mechanism :

  • Inhibits reactive oxygen species (ROS) and reactive nitrogen species (RNS) formation in pancreatic tissues .
  • Modulates cytokine levels (e.g., reduces TNF-α, increases IL-2) .
    Key Findings :
  • Prevents β-cell apoptosis in streptozotocin-induced diabetes . Contrast with this compound: Arjunolic acid focuses on cytoprotection and immunomodulation, while this compound emphasizes glucose uptake and glycogen storage .

Betulinic Acid

Source : Found in birch bark and Syzygium claviflorum.
Mechanism :

  • Activates TGR5 receptors, improving glucose tolerance and insulin sensitivity .
  • Exhibits antitumor and antiviral properties .
    Key Findings :
  • Reduces hepatic gluconeogenesis and enhances adiponectin secretion .
    Contrast with this compound : Betulinic acid’s primary antidiabetic action is receptor-mediated, unlike this compound’s direct antioxidant and glycogen-enhancing effects .

Comparative Data Table

Compound Source Mechanism of Action Key Findings References
This compound Bacopa monnieri Insulin-like glycogen synthesis; ↑ SOD, GSH Dose-dependent glucose reduction; neuroprotection in diabetic neuropathy
Ursolic Acid Apples, holy basil TGR5 activation; ROS scavenging Reduces arterial damage via RAGE-Nox-NFκB pathway; anticancer activity
Corosolic Acid Banaba plant ↓ TBARS, 8-OHdG; ↑ GLUT4 translocation Clinically lowers postprandial glucose
Arjunolic Acid Terminalia arjuna ↓ ROS/RNS; immunomodulation Prevents β-cell apoptosis; reduces TNF-α
Betulinic Acid Birch bark TGR5 activation; ↓ gluconeogenesis Enhances adiponectin; antitumor effects

Biological Activity

Bacosine, a triterpene derived from the traditional Ayurvedic herb Bacopa monnieri, has garnered attention for its diverse biological activities, particularly in neuroprotection and metabolic regulation. This article explores the molecular mechanisms, pharmacological effects, and relevant case studies that illustrate the compound's potential therapeutic applications.

Overview of this compound

This compound is one of the key bioactive compounds found in Bacopa monnieri, a plant historically used in Ayurvedic medicine for cognitive enhancement and various health benefits. Recent studies have demonstrated that this compound exhibits significant neuroprotective and antihyperglycemic properties, making it a subject of interest in pharmacological research.

Molecular Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Neuroprotection : this compound has been shown to enhance neuronal health by modulating oxidative stress and inflammatory responses. It reduces malondialdehyde (MDA) levels while increasing antioxidants like superoxide dismutase (SOD) and catalase (CAT) in brain tissues .
  • Antihyperglycemic Effects : In diabetic models, this compound significantly lowers blood glucose levels and improves insulin sensitivity. It has been observed to increase liver glycogen content and enhance peripheral glucose utilization, indicating potential insulin-like activity .

Neuroprotective Effects

This compound's neuroprotective properties are linked to its ability to:

  • Inhibit lipid peroxidation.
  • Enhance acetylcholine synthesis.
  • Modulate neurotransmitter levels, which are crucial for cognitive functions .

Antihyperglycemic Activity

In studies involving diabetic rats, this compound demonstrated:

  • A significant reduction in blood glucose levels after both single and multiple administrations.
  • Prevention of weight loss associated with diabetes and reduction in glycosylated hemoglobin levels .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

Study FocusFindings
NeuroprotectionThis compound reduced oxidative stress markers and improved cognitive functions in rat models .
Antidiabetic EffectsDemonstrated significant antihyperglycemic activity comparable to glibenclamide, with improvements in liver function and glucose metabolism .
Inflammatory ResponseThis compound administration led to decreased levels of pro-inflammatory cytokines in brain tissues, suggesting a role in neuroinflammation management .

Detailed Research Findings

  • Neuroprotective Studies :
    • A study indicated that this compound enhances neuronal synthesis by promoting kinase activity, which is vital for neuronal repair processes. This effect was particularly noted in models simulating Alzheimer's disease .
  • Antihyperglycemic Studies :
    • Research demonstrated that this compound not only lowered blood glucose but also improved antioxidant status in diabetic rats by increasing GSH levels and enzymatic activities related to oxidative stress management .
  • Inflammation Modulation :
    • This compound treatment resulted in a marked decrease in the expression of inducible nitric oxide synthase (iNOS), which is often elevated during inflammatory responses, further supporting its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Bacosine, and how can researchers design experiments to validate them?

  • Methodological Answer : Begin by isolating this compound and testing its interaction with target receptors or enzymes using in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance). For cellular mechanisms, employ gene expression profiling (RNA-seq) or proteomic analysis to identify downstream pathways. Validate findings with in vivo models (e.g., murine disease models) using dose-response studies. Ensure controls include vehicle-treated and positive comparator groups .

Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound in experimental settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment (≥95% purity threshold). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). For novel derivatives, include X-ray crystallography to resolve stereochemistry. Document all spectral data in supplementary materials to enable reproducibility .

Q. How should researchers formulate hypothesis-driven questions when investigating this compound’s therapeutic potential?

  • Methodological Answer : Ground hypotheses in literature gaps (e.g., "this compound modulates oxidative stress in neurodegenerative models via Nrf2 activation"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question. For example: "Does this compound attenuate Aβ-induced neurotoxicity in primary cortical neurons by reducing reactive oxygen species (ROS)?" .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthesis to improve yield while maintaining stereochemical fidelity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature). Use kinetic studies (NMR reaction monitoring) to identify rate-limiting steps. Compare stereoselectivity via chiral HPLC for enantiomeric excess (ee) quantification. For scale-up, apply continuous flow chemistry to enhance reproducibility and reduce byproducts .

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, solvent used, cell line variability). Replicate conflicting studies under standardized conditions (e.g., ISO-certified cell lines, controlled oxygen levels). Use sensitivity analysis to weigh the impact of methodological differences, such as assay type (MTT vs. resazurin) or endpoint measurement timing .

Q. How should researchers design multi-omics studies to elucidate this compound’s systemic effects in complex biological systems?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forest or neural networks) to identify hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors in in vitro models. Ensure data are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent effects in preclinical trials?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-individual variability. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. How can researchers ensure reproducibility in this compound studies when transitioning from in vitro to in vivo models?

  • Methodological Answer : Standardize protocols using ARRIVE guidelines for animal studies. Match in vitro conditions (e.g., oxygen tension, pH) to physiological parameters. Validate target engagement in vivo via PET imaging or biodistribution assays. Share raw data and code repositories (e.g., GitHub) to enable independent verification .

Q. Data Presentation Guidelines

  • Tables : Include comparative data (e.g., IC₅₀ values across cell lines) with standard deviations and p-values.
  • Figures : Use scatterplots for dose-response curves and heatmaps for omics data. Ensure axis labels comply with IUPAC nomenclature.
  • Supplementary Materials : Provide raw chromatograms, NMR spectra, and experimental protocols in machine-readable formats (e.g., .csv, .mnova) .

Properties

IUPAC Name

(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUCVRNYSHRCF-CHVGUTEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746871
Record name Bacosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198014-94-7
Record name Bacosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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